4'-Bromo-3'-fluoro-2-morpholinomethyl benzophenone

Description

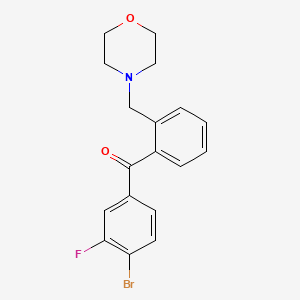

4'-Bromo-3'-fluoro-2-morpholinomethyl benzophenone is a benzophenone derivative characterized by a bromine atom at the 4' position, a fluorine atom at the 3' position, and a morpholinomethyl group (-CH₂-morpholine) at the 2-position of the benzophenone backbone. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, imparts unique polarity and hydrogen-bonding capabilities to the compound.

Properties

CAS No. |

898750-62-4 |

|---|---|

Molecular Formula |

C18H17BrFNO2 |

Molecular Weight |

378.2 g/mol |

IUPAC Name |

(4-bromo-3-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |

InChI |

InChI=1S/C18H17BrFNO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

InChI Key |

QSKBWIMKGPXNLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts, organoboron compounds, and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the morpholinomethyl group, can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 4'-bromo-3'-fluoro-2-morpholinomethyl benzophenone with analogous compounds:

*Calculated based on structural analogs. †Estimated based on substituent contributions. ‡Predicted from similar compounds.

Key Observations:

Lipophilicity (XLogP3): The morpholinomethyl derivative exhibits moderate lipophilicity (~3.5), lower than piperidinomethyl (4.0) and pyrrolidinomethyl (4.4) analogs. This is attributed to morpholine’s oxygen atom, which increases polarity and hydrogen-bonding capacity . Thiomorpholine (with sulfur) increases lipophilicity (XLogP3 ~4.8) compared to morpholine .

Hydrogen Bond Acceptors (HBAs): The morpholinomethyl derivative has 5 HBAs (oxygen and nitrogen in morpholine), enhancing solubility in polar solvents compared to piperidinomethyl (3 HBAs) and pyrrolidinomethyl (3 HBAs) analogs .

Topological Polar Surface Area (TPSA): Higher TPSA (~40 Ų) for the morpholinomethyl derivative suggests better bioavailability and membrane permeability than analogs with smaller heterocycles (e.g., piperidinomethyl: 20.3 Ų) .

Spectral and Analytical Data

- NMR Spectroscopy:

- Mass Spectrometry: Exact mass for the target compound (C₁₉H₁₉BrFNO₂) is 391.0433 (M+H⁺), with characteristic fragments at m/z 274 (benzophenone core) and 101 (morpholinomethyl group) .

Biological Activity

4'-Bromo-3'-fluoro-2-morpholinomethyl benzophenone is an organic compound belonging to the benzophenone family, characterized by its unique substitution pattern that includes a bromine atom at the 4-position, a fluorine atom at the 3-position, and a morpholinomethyl group at the 2-position. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research .

Chemical Structure and Properties

- Molecular Formula : C18H17BrFNO

- Molecular Weight : 364.24 g/mol

- CAS Number : 898750-62-4

The presence of halogen atoms (bromine and fluorine) and the morpholine moiety significantly influence the chemical reactivity and biological interactions of this compound.

Antimicrobial Properties

Research indicates that 4'-Bromo-3'-fluoro-2-morpholinomethyl benzophenone exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HeLa | 25 |

The biological effects of 4'-Bromo-3'-fluoro-2-morpholinomethyl benzophenone are attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, affecting cellular growth and survival.

- Receptor Modulation : It could alter receptor activity, leading to changes in gene expression related to apoptosis and cell cycle regulation.

- Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) has been observed, contributing to cellular damage and apoptosis.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

-

Cancer Cell Line Study :

- In a comparative analysis with standard chemotherapeutics, 4'-Bromo-3'-fluoro-2-morpholinomethyl benzophenone showed synergistic effects when combined with doxorubicin in MCF-7 cells, enhancing overall cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.